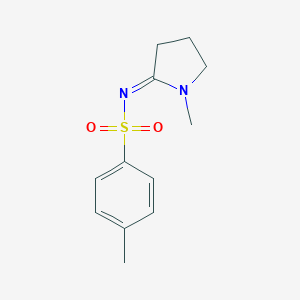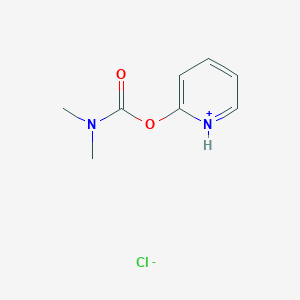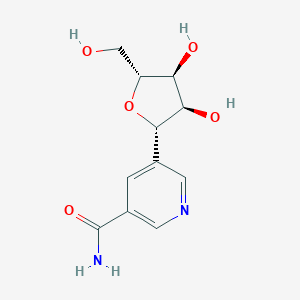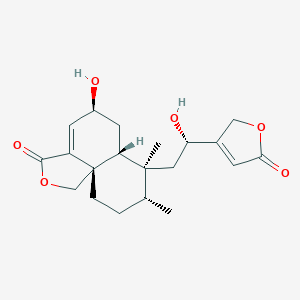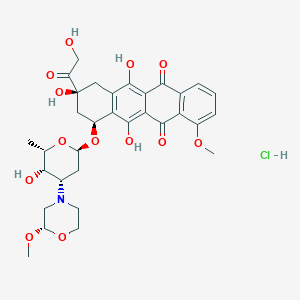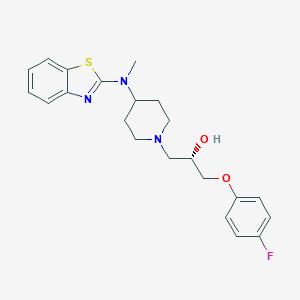
1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)-)- is not fully understood. However, it is believed to work by interacting with specific receptors in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)-)- have been studied extensively in laboratory settings. It has been shown to have a range of effects on cellular processes, including cell proliferation, apoptosis, and differentiation. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)-)- for lab experiments is its versatility. It can be used in a variety of research settings, including cell culture and animal models. However, it is important to note that the compound may have limitations in terms of its solubility and stability, which can impact its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)-)-. One area of interest is the development of more efficient and effective synthesis methods that can produce higher yields of pure product. Additionally, further research is needed to fully understand the mechanism of action and potential applications of the compound in various fields, including medicine and biotechnology. Finally, there is a need for continued investigation into the safety and potential side effects of the compound to ensure its suitability for use in both research and clinical settings.
Synthesemethoden
The synthesis method of 1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)-)- involves the reaction of 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-1-piperidineethanol with a suitable reagent. This process is typically carried out in a laboratory setting and requires careful attention to detail to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)-)- has shown promising results in scientific research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, it has been investigated for its potential as a diagnostic tool for certain medical conditions.
Eigenschaften
CAS-Nummer |
104712-64-3 |
|---|---|
Produktname |
1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaS)- |
Molekularformel |
C22H26FN3O2S |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
(2S)-1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol |
InChI |
InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3/t18-/m0/s1 |
InChI-Schlüssel |
IGMKTIJBFUMVIN-SFHVURJKSA-N |
Isomerische SMILES |
CN(C1CCN(CC1)C[C@@H](COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |
SMILES |
CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



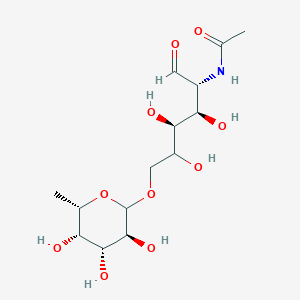
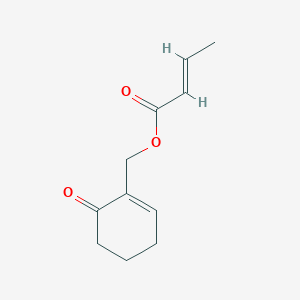
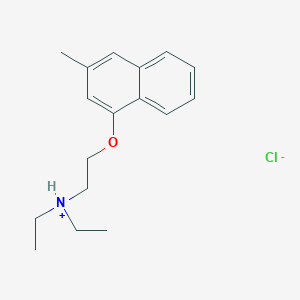
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)
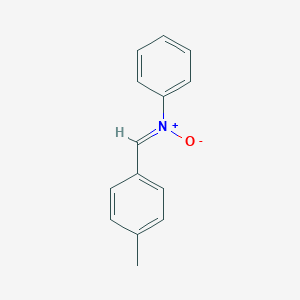
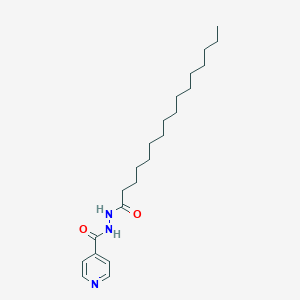


![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B216973.png)
